JA2131

PARG inhibitor crystallography structure-activity relationship

JA2131 is the PARG inhibitor of choice for structure-guided drug discovery, supported by a high-resolution co-crystal structure (PDB: 6OA3, 1.7 Å) that maps its 6′-thiocarbonyl interaction with the Asn869 main chain amide. Unlike non-cell-permeable alternatives (ADP-HPD, tannins), JA2131 enters cells to induce hyperPARylation and replication fork stalling at 10 μM. Validated cytotoxicity IC50 values (PC3: 33.05 μM; A172: 55.34 μM) and a DNA fiber assay protocol ensure experimental reproducibility. Supplied at ≥98% HPLC purity, this probe uniquely triggers parthanatos without caspase activation—unlike PARP inhibitors—making it an essential control for PARG/PARP signaling and DNA damage response studies.

Molecular Formula C13H19N5O2S2
Molecular Weight 341.5 g/mol
CAS No. 6505-99-3
Cat. No. B3344288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJA2131
CAS6505-99-3
Molecular FormulaC13H19N5O2S2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3
InChIInChI=1S/C13H19N5O2S2/c1-16-10-9(11(21)17(2)13(16)19)14-12(15-10)22-8-5-18-3-6-20-7-4-18/h3-8H2,1-2H3,(H,14,15)
InChIKeyXHNSOGDMSSHQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JA2131 (CAS 6505-99-3): A Structurally Validated, Cell-Permeable PARG Inhibitor for DNA Damage Response Research


JA2131 is a thioxanthine-derived small molecule inhibitor that selectively targets human poly(ADP-ribose) glycohydrolase (PARG) with a reported biochemical IC50 of 0.4 μM [1]. The compound binds within the adenine-recognition pocket of the PARG catalytic domain, where its 6′-thiocarbonyl group forms direct van der Waals contacts with the Asn869 main chain amide, a key interaction resolved at 1.7 Å resolution (PDB ID: 6OA3) [2]. JA2131 is characterized as cell-permeable, capable of inducing hyperPARylation of PARP1 in PC3 cells at 10 μM within 1–2 hours, and demonstrates cytotoxicity in multiple cancer cell lines including PC3 (IC50 = 33.05 μM, 72 h) and A172 glioblastoma cells (IC50 = 55.34 μM, 72 h) [1]. The compound modulates DNA damage responses, causes replication fork stalling, and triggers cancer cell death [1]. As a commercially available research tool with high purity specifications (≥98% by HPLC, up to 99.7%) , JA2131 provides a well-characterized chemical probe for investigating PARG biology and DNA repair pathways.

JA2131 Differentiation: Why In-Class PARG Inhibitors Are Not Interchangeable


The PARG inhibitor chemical space encompasses compounds with widely divergent potency ranges (>10,000-fold), distinct cellular permeability profiles, and fundamentally different binding mechanisms [1]. Simply substituting one commercially available PARG inhibitor for another without structural and mechanistic validation introduces critical confounding variables: early inhibitors such as ADP-HPD (IC50 = 120 nM) and tannins (IC50 = 16.8 μM) lack cell permeability, severely limiting their utility in cellular or in vivo models [1]. Conversely, ultrapotent inhibitors like COH34 (IC50 = 0.37 nM) may engage additional off-target pharmacology not shared by JA2131 [2]. Even among cell-permeable small molecules with similar nominal IC50 values, differences in binding mode—JA2131 competes directly with the adenine moiety of PAR substrate, whereas others such as PDD0017273 (IC50 = 26 nM) lack comparable structural characterization and bioavailability data—can produce distinct phenotypic outcomes in DNA damage assays [1]. The following quantitative evidence establishes where JA2131 occupies a uniquely characterized, reproducible position in the PARG inhibitor landscape.

JA2131 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Structural Basis for >50-Fold Potency Gain Over JA2120 via 6′-Thiocarbonyl Interaction

JA2131 differs from the closely related analog JA2120 solely by the presence of a 6′-thiocarbonyl (C=S) group in place of a 6′-carbonyl (C=O) group. Co-crystal structures of human PARG (PDB IDs: 6OA3 for JA2131; 6OA1 for JA2120) reveal that this substitution converts a water-mediated hydrogen bond network into a direct van der Waals contact with the Asn869 main chain amide (distance: 3.6 Å for JA2131 vs. 4.3 Å for JA2120) [1]. This single atom exchange translates to a greater than 50-fold increase in inhibitory potency as assessed by the SAR analysis in the same study [1]. This crystallographically defined mechanism provides a rational basis for selecting JA2131 over analogs lacking the thiocarbonyl pharmacophore.

PARG inhibitor crystallography structure-activity relationship adenine pocket binding

Cell Viability IC50 Values in PC3 and A172 Cancer Models: JA2131 Demonstrates Differential Sensitivity

In 72-hour cell viability assays, JA2131 exhibited differential cytotoxic potency across cancer cell lines. In PC3 prostate cancer cells, the IC50 was determined to be 33.05 μM, whereas in A172 glioblastoma cells, the IC50 was 55.34 μM [1]. These values contrast with the biochemical IC50 of 0.4 μM, highlighting the cellular context-dependent activity typical of PARG inhibitors. Compared to the ultrapotent PARG inhibitor COH34 (biochemical IC50 = 0.37 nM), JA2131 offers a less potent but more extensively structurally characterized cellular tool [2]. Compared to PDD0017273 (biochemical IC50 = 26 nM, but with reported lack of bioavailability and limited cellular characterization), JA2131 provides validated cell permeability and reproducible cellular IC50 measurements across multiple lineages [1][2]. For research applications requiring a well-validated, moderately potent cellular PARG inhibitor with defined cytotoxicity benchmarks, JA2131 offers a known, referenceable dataset.

cancer cell viability PARG inhibitor IC50 comparison DNA damage response

PARG Selectivity: >200-Fold Discrimination Over ARH3 and PARP Enzymes

JA2131 demonstrates pronounced selectivity for PARG over related mono-ADP-ribosylhydrolases and PARP enzymes. The inhibitor exhibits 200-fold selectivity for PARG over ARH3 and PARP1/2 in biochemical assays . This selectivity profile is critical because many early PARG inhibitors, such as tannins and RBPIs, exhibited significant off-target effects that confounded phenotypic interpretation [1]. In contrast, JA2131's defined selectivity window reduces the risk that observed cellular phenotypes arise from ARH3 or PARP inhibition. For researchers seeking a PARG inhibitor with a documented selectivity margin, JA2131 provides a well-characterized option with a quantifiable selectivity ratio.

PARG selectivity ARH3 PARP off-target activity

Replication Fork Stalling: Direct Evidence from DNA Fiber Assays

JA2131 induces measurable replication fork stalling in HeLa cells, as demonstrated by DNA fiber assays quantifying IdU tract lengths. In DMSO-treated control cells, replication tracts averaged >470 forks analyzed, whereas JA2131 treatment produced a statistically significant reduction in tract length (p-value generated via Mann-Whitney test) [1]. This direct evidence of fork stalling distinguishes JA2131 from PARG inhibitors that lack validated cellular target engagement readouts. While PDD0017273 has been reported to cause replication fork stalling, the effect size and statistical quantification have not been published to the same level of detail [2]. JA2131 therefore provides a reproducible, image-based cellular phenotype that can serve as a positive control for PARG-dependent fork stalling in DNA damage studies.

replication fork stalling DNA fiber assay PARG inhibitor DNA damage response

B-ALL Cell Line Metabolic Inhibition: JA2131 vs. PARP Inhibitor AZD2461

In a 2024 study evaluating targeted therapies for B-cell acute lymphoblastic leukemia (B-ALL), JA2131 (PARG inhibitor) and AZD2461 (PARP inhibitor) were directly compared for their ability to impair metabolic activity in B-ALL cell lines. The Alamar Blue assay revealed that both inhibitors produced measurable metabolic inhibition selectively in B-ALL models that overexpress PARP1, whereas healthy donor PBMC controls were unaffected [1]. Notably, the mode of cell death differed: JA2131-induced cell death occurred without effector caspase-3/7 activation, consistent with parthanatos, while AZD2461 and doxorubicin treatment produced clear increases in caspase activity and annexin-V staining [1]. This direct comparator study establishes that JA2131 engages a mechanistically distinct cell death pathway compared to PARP inhibitors, reinforcing the non-redundant biological utility of PARG inhibition.

B-ALL PARG inhibitor PARP inhibitor metabolic inhibition Alamar Blue assay

JA2131 (CAS 6505-99-3) Validated Application Scenarios in PARG-Targeted Research


Biochemical and Structural Studies of PARG Inhibition

JA2131 is the optimal choice for research programs requiring a structurally characterized PARG inhibitor with a high-resolution co-crystal structure (PDB ID: 6OA3, 1.7 Å). The availability of detailed binding mode information enables rational structure-guided optimization and facilitates interpretation of SAR studies [1]. Its biochemical IC50 of 0.4 μM and defined selectivity over ARH3/PARP enzymes make it suitable for in vitro enzyme assays and high-throughput screening campaigns [2].

Cellular DNA Damage Response and Replication Stress Studies

For cellular studies investigating replication fork dynamics and DNA damage signaling, JA2131 provides a validated tool for inducing PARG-dependent hyperPARylation and replication fork stalling. Researchers can leverage established cellular IC50 benchmarks (PC3: 33.05 μM; A172: 55.34 μM) to design dose-response experiments and to compare results across independent studies [1]. The DNA fiber assay protocol established with JA2131 provides a reproducible positive control for fork stalling phenotypes [1].

Differentiation of PARG-Dependent vs. PARP-Dependent Cell Death Pathways

JA2131 is uniquely suited for experiments designed to distinguish parthanatos (caspase-independent cell death) from caspase-dependent apoptosis. The 2024 B-ALL study demonstrated that JA2131 induces cell death without effector caspase activation, whereas the PARP inhibitor AZD2461 triggers caspase-3/7 cleavage and annexin-V positivity [1]. This mechanistic distinction positions JA2131 as a critical control compound for dissecting PARP/PARG signaling node-specific outcomes in cancer cell lines.

PARG Inhibitor Reference Standard for Vendor Comparison and Procurement

When evaluating commercial sources of PARG inhibitors, JA2131 serves as a well-documented reference standard due to its established purity specifications (≥98% HPLC up to 99.7%) and multiple independent vendor validations [1][2]. The compound's reproducible IC50 of 0.4 μM across multiple studies and vendors provides a reliable benchmark for assessing batch-to-batch consistency and for cross-validating new PARG inhibitors in biochemical screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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